molecular formula C6H6BrClN2 B14839883 6-Bromo-4-(chloromethyl)pyridin-2-amine

6-Bromo-4-(chloromethyl)pyridin-2-amine

Cat. No.: B14839883
M. Wt: 221.48 g/mol
InChI Key: UIQWBBFJGMJLKI-UHFFFAOYSA-N
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Description

6-Bromo-4-(chloromethyl)pyridin-2-amine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(chloromethyl)pyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-(chloromethyl)pyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(chloromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

6-Bromo-4-(chloromethyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(chloromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridin-2-amine: Lacks the bromine substituent, which may affect its reactivity and binding properties.

    6-Bromo-2-pyridinecarboxaldehyde: Contains a formyl group instead of a chloromethyl group, leading to different chemical behavior.

    5-Bromo-2-methylpyridin-3-amine: Has a methyl group instead of a chloromethyl group, influencing its steric and electronic properties.

Uniqueness

6-Bromo-4-(chloromethyl)pyridin-2-amine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This combination of halogens can enhance the compound’s reactivity and binding interactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

6-bromo-4-(chloromethyl)pyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2,(H2,9,10)

InChI Key

UIQWBBFJGMJLKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Br)CCl

Origin of Product

United States

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